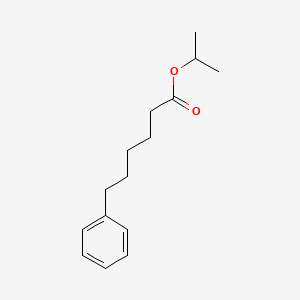

Propan-2-yl 6-phenylhexanoate

Description

Propan-2-yl 6-phenylhexanoate is an ester derived from isopropanol (propan-2-ol) and 6-phenylhexanoic acid. Its structure comprises a hexanoate backbone substituted with a phenyl group at the sixth carbon and an isopropyl ester group. The phenyl group enhances rigidity and lipophilicity, which may influence solubility and stability compared to aliphatic or cycloaliphatic analogs.

Properties

CAS No. |

2762-79-0 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

propan-2-yl 6-phenylhexanoate |

InChI |

InChI=1S/C15H22O2/c1-13(2)17-15(16)12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |

InChI Key |

DBBRDERKRASOMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-phenylhexanoate typically involves the esterification reaction between 6-phenylhexanoic acid and propan-2-ol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or solid acid catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-phenylhexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 6-phenylhexanoic acid and propan-2-ol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

Hydrolysis: 6-phenylhexanoic acid and propan-2-ol.

Reduction: 6-phenylhexanol.

Transesterification: A new ester and an alcohol.

Scientific Research Applications

Propan-2-yl 6-phenylhexanoate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of propan-2-yl 6-phenylhexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 6-phenylhexanoic acid and propan-2-ol. The released acid can interact with various molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Phenyl vs. Cyclohexyl Substituents

Prop-2-en-1-yl 6-cyclohexylhexanoate () shares a similar hexanoate backbone but replaces the phenyl group with a cyclohexyl moiety. For example, cyclohexyl derivatives are often used in lubricants due to their stability under thermal stress, whereas phenyl-containing esters may prioritize UV resistance .

Paraben Esters: Chain Length and Functional Groups

Propyl 4-hydroxybenzoate (Propyl Paraben) () is a shorter-chain ester with a phenolic hydroxyl group. Unlike Propan-2-yl 6-phenylhexanoate, parabens exhibit antimicrobial properties and are widely used as preservatives. The shorter chain and polar hydroxyl group enhance water solubility but reduce lipid compatibility, highlighting how chain length and substituent polarity dictate application niches .

Degradation Intermediates

(2E,4Z)-3-(2-(4-Hydroxyphenyl)propan-2-yl)hexa-2,4-dienedioic acid () is a BPA degradation product featuring a propan-2-yl group conjugated to a dienoic acid. This compound’s instability under oxidative conditions contrasts with the likely greater hydrolytic stability of this compound, which lacks reactive double bonds. Such differences underscore how structural nuances impact environmental persistence and degradation pathways .

Phosphonamidoate Derivatives

Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate () replaces the ester group with a phosphonamidoate moiety. Phosphonamidoates are often bioactive, serving as enzyme inhibitors or nerve agents. This highlights the functional group’s critical role in reactivity: esters like this compound are generally less reactive than phosphonamidoates, making them safer for industrial applications .

Data Table: Key Properties of Selected Compounds

Research Findings

- Stability: this compound’s phenyl group likely confers resistance to hydrolysis compared to aliphatic esters but may increase susceptibility to photodegradation .

- Solubility : The compound is expected to be lipophilic (logP ~4–5), similar to cyclohexyl analogs, limiting water solubility but enhancing compatibility with polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.